Cas no 172405-45-7 (2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid)
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid
- 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid
- N-[N′-FMoc-(2′-aMinoethyl)]glycine
- N-[N-FMoc-(2-aMinoethyl)]glycine
- (2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)glycine
- Fmoc-Aeg-OH
- AMY4427
- AKOS022171721
- [(2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ETHYL)AMINO]ACETIC ACID
- DTXSID20573524
- N-(2-(9-Fluorenylmethyloxycarbonyl)ethyl)-glycine hydrochloride
- N-[N inverted exclamation marka-FMoc-(2 inverted exclamation marka-aMinoethyl)]glycine
- SCHEMBL610115
- 172405-45-7
- N-[N'-Fmoc-(2'-aminoethyl)]glycine (Fmoc-Aeg-OH)
- 172405-44-6
- Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]amino}acetic acid
- EN300-12578010
- N-[N'-FMOC-(2'-AMINOETHYL)]GLYCINE
- MFCD07366899
- E70767
- 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)aceticacid
- N-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]glycine
- N-[N'-Fmoc-(2'-aminoethyl)]glycine≥ 97% (HPLC)
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- MDL: MFCD07366899
- Inchi: 1S/C19H20N2O4/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23)
- InChI Key: SBRGQYMCIVBMQJ-UHFFFAOYSA-N
- SMILES: O(C(NCCNCC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 340.14230712g/mol
- Monoisotopic Mass: 340.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 9
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 87.7Ų
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277065-1g |
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid |
172405-45-7 | 95% | 1g |
$795 | 2021-06-09 | |
| Chemenu | CM277065-1g |
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid |
172405-45-7 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D588286-250g |
N-[N'-FMoc-(2'-aMinoethyl)]glycine |
172405-45-7 | 95% | 250g |
$2850 | 2025-02-20 | |
| eNovation Chemicals LLC | D588286-500g |
N-[N'-FMoc-(2'-aMinoethyl)]glycine |
172405-45-7 | 95% | 500g |
$3580 | 2025-02-20 | |
| abcr | AB475864-1g |
N-[N'-Fmoc-(2'-aminoethyl)]glycine, 95% (Fmoc-Aeg-OH); . |
172405-45-7 | 95% | 1g |
€142.00 | 2025-02-27 | |
| A2B Chem LLC | AF00577-250mg |
N-[N′-FMoc-(2′-aMinoethyl)]glycine |
172405-45-7 | 95% | 250mg |
$148.00 | 2024-04-20 | |
| A2B Chem LLC | AF00577-1g |
N-[N′-FMoc-(2′-aMinoethyl)]glycine |
172405-45-7 | 95% | 1g |
$254.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D588286-250g |
N-[N'-FMoc-(2'-aMinoethyl)]glycine |
172405-45-7 | 95% | 250g |
$2850 | 2025-02-24 | |
| eNovation Chemicals LLC | D588286-500g |
N-[N'-FMoc-(2'-aMinoethyl)]glycine |
172405-45-7 | 95% | 500g |
$3580 | 2025-02-24 | |
| eNovation Chemicals LLC | D588286-250g |
N-[N'-FMoc-(2'-aMinoethyl)]glycine |
172405-45-7 | 95% | 250g |
$2850 | 2024-08-03 |
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid Suppliers
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid
Introduction to 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic Acid (CAS No. 172405-45-7)
2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid, identified by its CAS number 172405-45-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a fluorene moiety and multiple functional groups such as amine and carboxylate functionalities. The unique structural features of this compound make it a promising candidate for various applications, particularly in the design and synthesis of novel therapeutic agents.
The fluorene core in this molecule is a well-known scaffold in medicinal chemistry due to its favorable electronic properties and biological activity. Fluorene derivatives have been extensively studied for their potential applications in drug development, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of the (9H-fluoren-9-yl)methoxy group in this compound not only enhances its structural complexity but also contributes to its unique chemical and biological properties. This moiety is known to improve the solubility and bioavailability of pharmaceutical compounds, making it an attractive feature for drug design.
The carboxylate functionality at the end of the molecule provides a site for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities. Additionally, the multiple amine groups present in the structure allow for the formation of hydrogen bonds and other non-covalent interactions, which are crucial for the binding affinity of drug molecules to their targets. These features make 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid a versatile building block for the development of new drugs.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways involved in various diseases. The compound 172405-45-7 has shown promise in preclinical studies as a potential lead compound for the treatment of several diseases. For instance, its structural motif has been found to interact with certain enzymes and receptors involved in cancer progression, suggesting its potential as an anticancer agent. Furthermore, its ability to modulate inflammatory pathways has also been explored, indicating its potential applications in anti-inflammatory therapies.
The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in constructing the complex fluorene core. Additionally, protecting group strategies have been employed to prevent unwanted side reactions during the synthesis process. The final product is obtained through a series of purification steps, including column chromatography and recrystallization, to ensure that it meets the stringent requirements for pharmaceutical applications.
The pharmacological properties of 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid have been extensively studied in vitro and in vivo. Initial studies have shown that this compound exhibits significant binding affinity to certain target proteins, suggesting its potential as a lead compound for drug development. Furthermore, preliminary toxicology studies have indicated that it is well-tolerated at therapeutic doses, making it a promising candidate for further development.
The future direction of research on this compound includes further optimization of its structure to enhance its pharmacological properties. This could involve modifying the fluorene core or introducing additional functional groups to improve its binding affinity and selectivity. Additionally, exploring new synthetic routes could help reduce production costs and improve scalability for industrial applications.
In conclusion, 172405-45-7, or 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid, is a structurally complex organic compound with significant potential in pharmaceutical research and development. Its unique features make it a promising candidate for the design and synthesis of novel therapeutic agents targeting various diseases. With ongoing research and development efforts, this compound holds great promise for improving human health and treating debilitating diseases.
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